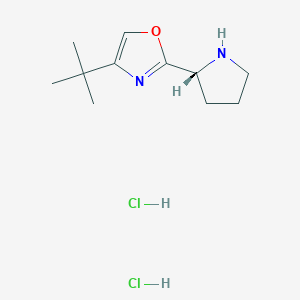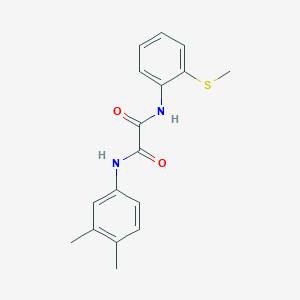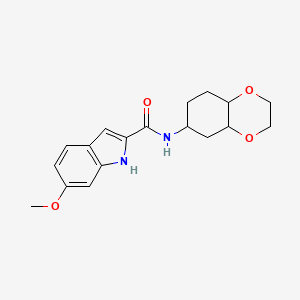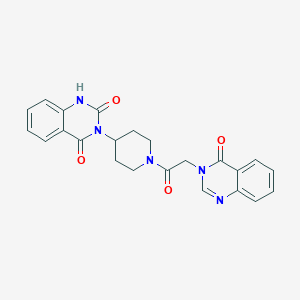
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound distinguished by its quinazolinone core structure. Known for its interesting biological activities, this compound is often examined for potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:
Formation of 4-oxoquinazolin-3(4H)-yl Intermediate: Starting from isatoic anhydride, the intermediate is synthesized through condensation with appropriate amines.
Attachment of Piperidin-4-yl Group: The intermediate then reacts with piperidine derivatives under controlled conditions to form the central piperidin-4-yl bridge.
Acetylation Reaction: The resulting compound undergoes acetylation with acetic anhydride to introduce the acetyl group.
Formation of the Final Product: Finally, the product undergoes a series of purification steps such as recrystallization to achieve the desired purity.
Industrial Production Methods: For large-scale production, the above synthetic routes are optimized for higher yields and lower costs. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity. Continuous flow reactors may also be employed to increase efficiency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: Reacts with oxidizing agents to form quinazoline derivatives.
Reduction: Can be reduced to various tetrahydroquinazoline compounds.
Substitution: Electrophilic substitution reactions are common, especially at positions on the quinazolinone ring.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Conditions: Acidic or basic catalysts, depending on the substituent being introduced.
Major Products Formed: The reactions typically yield a variety of quinazoline derivatives, each potentially having different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a building block for more complex molecules in synthetic organic chemistry.
Biology: Biologically, it is studied for its potential to interact with enzymes and receptors, modulating biological pathways.
Medicine: In medicine, this compound is a candidate for drug development, especially in the treatment of diseases like cancer due to its ability to inhibit specific enzymes.
Industry: Industrially, it finds use in the synthesis of various pharmaceuticals and as a reagent in chemical synthesis.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors, often inhibiting their function. The pathways involved typically include key biochemical routes in cell proliferation and survival, making it a potential anti-cancer agent.
Comparación Con Compuestos Similares
Similar Compounds:
Quinazoline-2,4(1H,3H)-dione: Similar core structure but different functional groups.
4-Oxoquinazoline: Shares the quinazoline core but lacks the piperidin-4-yl group.
Quinazoline Derivatives: Various derivatives differ in their side chains and functional groups, offering different biological activities.
Uniqueness: 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to its specific structural arrangement, which offers a distinct set of biological interactions and potential applications in therapeutic settings. Its combination of quinazolinone and piperidine frameworks gives it unique properties not found in similar compounds.
That’s the long and short of it. Any other compounds or concepts you’re curious about?
Propiedades
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c29-20(13-27-14-24-18-7-3-1-5-16(18)21(27)30)26-11-9-15(10-12-26)28-22(31)17-6-2-4-8-19(17)25-23(28)32/h1-8,14-15H,9-13H2,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPPZVPXXSWYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrimidine](/img/structure/B2647567.png)
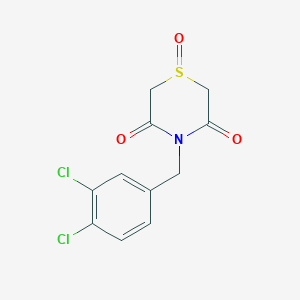
![4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride](/img/structure/B2647572.png)
![2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2647574.png)
![4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2647575.png)
![5-{[(3-chlorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2647576.png)
![2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B2647577.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2647580.png)
![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2647581.png)
